molecular formula C18H38ClNO2 B3026362 2S-amino-1-hydroxy-3-octadecanone, monohydrochloride CAS No. 25515-53-1

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride

Cat. No.: B3026362
CAS No.: 25515-53-1
M. Wt: 336.0 g/mol
InChI Key: FVUPVZMHCVAKHG-LMOVPXPDSA-N
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Description

It is an intermediate in the biosynthesis of C18 ceramide (d18:1/18:0), a crucial component in the sphingolipid metabolic pathway . This compound is significant in biochemical research due to its role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride is synthesized through the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyl transferase (SPT) . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pH, and the concentration of reactants, to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone regenerates the hydroxyl group .

Scientific Research Applications

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex sphingolipids.

    Biology: The compound is studied for its role in the sphingolipid metabolic pathway and its impact on cellular processes.

    Medicine: Research focuses on its potential therapeutic applications, particularly in diseases related to sphingolipid metabolism.

    Industry: It is used in the production of sphingolipid-based products.

Mechanism of Action

The compound exerts its effects by participating in the sphingolipid metabolic pathway. It is formed by the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyl transferase. This intermediate then undergoes further enzymatic reactions to form C18 ceramide, which plays a crucial role in cellular signaling and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride is unique due to its specific role as an intermediate in the biosynthesis of C18 ceramide. Its structural features and reactivity make it a valuable tool in biochemical research .

Properties

IUPAC Name

(2S)-2-amino-1-hydroxyoctadecan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h17,20H,2-16,19H2,1H3;1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUPVZMHCVAKHG-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)[C@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride
Reactant of Route 2
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride
Reactant of Route 3
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride
Reactant of Route 4
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride
Reactant of Route 5
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride
Reactant of Route 6
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride

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